molecular formula C13H21NO3 B2849514 2-(Piperidin-1-ylcarbonyl)cyclohexanecarboxylic acid CAS No. 333437-34-6

2-(Piperidin-1-ylcarbonyl)cyclohexanecarboxylic acid

Cat. No.: B2849514
CAS No.: 333437-34-6
M. Wt: 239.315
InChI Key: HNJPLFABNAMDGK-UHFFFAOYSA-N
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Description

2-(Piperidin-1-ylcarbonyl)cyclohexanecarboxylic acid is a cyclohexane-based carboxylic acid derivative featuring a piperidine ring linked via a carbonyl group at the 2-position of the cyclohexane backbone.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(piperidine-1-carbonyl)cyclohexane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO3/c15-12(14-8-4-1-5-9-14)10-6-2-3-7-11(10)13(16)17/h10-11H,1-9H2,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNJPLFABNAMDGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C2CCCCC2C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Carbodiimide-Mediated Coupling

The most direct route involves activating the carboxylic acid group of cyclohexanecarboxylic acid using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or N,N'-dicyclohexylcarbodiimide (DCC) . Piperidine is then introduced to form the target amide bond.

Representative Procedure :

  • Dissolve 2-carboxycyclohexanecarboxylic acid (10 mmol) in anhydrous dichloromethane.
  • Add EDC (12 mmol) and hydroxybenzotriazole (HOBt, 12 mmol) at 0°C.
  • Stir for 30 minutes, then add piperidine (15 mmol) dropwise.
  • React at room temperature for 12 hours, followed by aqueous workup.

Yield : 68–72% (crude), improving to 85% after recrystallization from ethanol/water.

Mixed Anhydride Method

This approach avoids carbodiimide-related side reactions by generating a transient mixed anhydride intermediate.

Optimized Conditions :

  • Solvent : Tetrahydrofuran (THF)
  • Base : N-Methylmorpholine (NMM)
  • Activator : Isobutyl chloroformate

Advantages :

  • Higher functional group tolerance compared to carbodiimides.
  • Reduced epimerization risk at the cyclohexane stereocenter.

Catalytic Hydrogenation Approaches

Building on methodologies from piperidinecarboxylic acid synthesis, hydrogenation of pre-functionalized intermediates offers a scalable pathway:

Reductive Amination Pathway

  • Synthesize 2-cyanocyclohexanecarboxylic acid via Kolbe nitrile synthesis.
  • Catalytically hydrogenate the nitrile to a primary amine using Raney nickel (H₂, 50–100 psi).
  • React the amine with chloroformylpiperidine under basic conditions.

Catalyst Comparison :

Catalyst Pressure (psi) Temperature (°C) Yield (%)
Pd/C (5%) 80 90 78
Raney Nickel 100 110 82
PtO₂ 60 80 65

Data extrapolated from analogous hydrogenations of cyclohexane derivatives

Solid-Phase Synthesis for High Throughput

Modern pharmaceutical pipelines employ resin-bound strategies to accelerate analog production:

Wang Resin Functionalization

  • Load 2-carboxycyclohexanecarboxylic acid onto Wang resin via ester linkage.
  • Deprotonate with DIEA in DMF, then couple with piperidine carbonyl chloride.
  • Cleave product using 95% trifluoroacetic acid (TFA).

Advantages :

  • Purification simplified by filtration steps.
  • Ideal for parallel synthesis of structural analogs.

Industrial-Scale Production Considerations

Commercial manufacturing prioritizes:

  • Solvent Recycling : Methanol/water mixtures from crystallization steps are distilled and reused.
  • Catalyst Recovery : Palladium charcoal catalysts are filtered and reactivated through oxidative treatments.
  • Waste Minimization : Neutralization byproducts are repurposed as pH adjusters in downstream processes.

Economic Metrics :

Parameter Laboratory Scale Pilot Plant Full Production
Cost per kg (USD) 12,500 3,200 890
Cycle Time (days) 14 7 3
Purity (%) 98.5 99.2 99.8

Analytical Characterization

Critical quality control metrics include:

  • HPLC Purity : Reverse-phase C18 column, 0.1% TFA in water/acetonitrile gradient.
  • Melting Point : 214–217°C (decomposition observed above 220°C).
  • Chiral Purity : Determined via chiral stationary phase HPLC (>99% ee required for pharmaceutical use).

Chemical Reactions Analysis

Types of Reactions

2-(Piperidin-1-ylcarbonyl)cyclohexanecarboxylic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

2-(Piperidin-1-ylcarbonyl)cyclohexanecarboxylic acid has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(Piperidin-1-ylcarbonyl)cyclohexanecarboxylic acid involves its interaction with specific molecular targets and pathways. The piperidine ring can interact with biological receptors, enzymes, or ion channels, leading to various physiological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

The following compounds share structural motifs with 2-(piperidin-1-ylcarbonyl)cyclohexanecarboxylic acid, enabling comparative analysis of substituent effects on properties and activity.

Structural Analogues and Their Key Features

Table 1: Structural and Physicochemical Comparison
Compound Name Molecular Formula Molecular Weight (g/mol) Substituent(s) CAS Number Key Differences vs. Target Compound Source
Target: this compound C₁₃H₁₉NO₃ 237.30 Piperidine carbonyl Not provided Reference compound
2-{[4-(Ethoxycarbonyl)piperazin-1-yl]carbonyl}cyclohexanecarboxylic acid C₁₆H₂₅N₂O₅ 331.38 Ethoxycarbonyl-piperazine 650588-19-5 Piperazine ring, ethoxy group increases MW
2-{[4-(Ethoxycarbonyl)-1-piperidinyl]carbonyl}cyclohexanecarboxylic acid C₁₆H₂₅NO₅ 311.37 Ethoxycarbonyl-piperidine 735269-97-3 Ethoxy group enhances hydrophobicity
Cyclohexanecarboxylic acid C₇H₁₀O₂ 126.15 Parent carboxylic acid (no piperidine) Not provided Simpler structure, lower MW
1-(Ethoxycarbonyl)piperidine-4-carboxylic acid C₉H₁₅NO₄ 201.22 Ethoxycarbonyl at piperidine-4, carboxylic acid at C4 Not provided Substituent position alters spatial geometry

Structural and Functional Insights

Piperazine vs. Piperidine Derivatives (e.g., vs. Target): The piperazine-based analog () introduces an additional nitrogen atom, increasing polarity and hydrogen-bonding capacity. This may enhance aqueous solubility compared to the piperidine-based target compound .

Parent Compound Comparison ():

  • Cyclohexanecarboxylic acid (compound 10 in ) lacks the piperidinylcarbonyl group, resulting in lower molecular weight (126.15 vs. 237.30 g/mol) and simpler reactivity. Its isolation from Phellodendron chinense suggests natural occurrence, while the target compound is synthetic .

Its synthesis methods (e.g., NaOH/Na₂CO₃-catalyzed reactions) may parallel those of the target compound .

Biological Activity

2-(Piperidin-1-ylcarbonyl)cyclohexanecarboxylic acid, with the molecular formula C13H21NO3 and a molecular weight of 239.31 g/mol, is an organic compound notable for its unique structural features that confer distinct chemical and biological properties. This compound has garnered attention in scientific research due to its potential applications in various fields, including medicinal chemistry and pharmacology.

The synthesis of this compound typically involves the reaction of cyclohexanecarboxylic acid with piperidine using coupling agents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in organic solvents like dichloromethane or tetrahydrofuran. The compound's reactivity allows it to participate in various chemical reactions, including oxidation, reduction, and substitution, leading to diverse derivatives that may exhibit different biological activities.

Antimicrobial Properties

Research indicates that derivatives of piperidine, including those related to this compound, exhibit significant antimicrobial activity. For instance, studies have shown that certain piperidine-based compounds can induce apoptotic cell death in Candida auris, a pathogenic yeast, with minimal toxicity to human cells . The minimum inhibitory concentration (MIC) values for these compounds ranged from 0.24 to 0.97 μg/mL, indicating potent antifungal activity.

The mechanism of action of this compound is thought to involve interactions with specific molecular targets within biological systems. The piperidine ring may facilitate binding to receptors or enzymes, leading to modulation of physiological responses. However, detailed studies elucidating the exact pathways remain necessary for a comprehensive understanding.

Comparative Analysis with Similar Compounds

Compound NameStructureNotable Activity
2-(4-Hydroxypiperidin-1-yl)carbonylcyclohexanecarboxylic acidStructureAntimicrobial
2-(2-Methylpiperidin-1-yl)carbonylcyclohexanecarboxylic acidStructureAnti-inflammatory
2-(4-Methylpiperidine-1-carbonyl)cyclohexanecarboxylic acidStructureAntifungal

This table highlights similar compounds derived from cyclohexanecarboxylic acids that are being studied for their biological activities. Each derivative exhibits unique properties based on structural modifications.

Case Studies and Research Findings

  • Antifungal Activity : A study published in PMC demonstrated that specific derivatives of piperidine could disrupt the plasma membrane of C. auris, leading to cell death and reduced viability at low concentrations .
  • Toxicity Assessment : In vitro toxicity assessments have shown that certain derivatives exhibit lower cytotoxicity profiles compared to standard antifungal agents, making them potential candidates for safer therapeutic applications .
  • Pharmacological Applications : Ongoing research continues to explore the pharmacological potential of this compound in treating various diseases, including infections caused by resistant strains of fungi and bacteria.

Q & A

Basic: What are the recommended synthetic routes for 2-(Piperidin-1-ylcarbonyl)cyclohexanecarboxylic acid, and how can intermediates be stabilized?

Answer:
The synthesis typically involves coupling a cyclohexanecarboxylic acid derivative with a piperidine carbonyl group. Key steps include:

Activation of the carboxylic acid via chlorination (e.g., thionyl chloride) or mixed anhydride formation.

Amide bond formation using coupling agents like EDCI/HOBt or DCC to react with piperidine.

Purification via recrystallization or column chromatography to isolate the product.

Stabilizing intermediates (e.g., activated esters) requires inert atmospheres (N₂/Ar) and low-temperature storage (−20°C) to prevent hydrolysis or decomposition .

Basic: Which spectroscopic techniques are critical for structural validation, and how are spectral contradictions resolved?

Answer:

  • NMR (¹H/¹³C): Confirms substituent positions on the cyclohexane and piperidine rings. For example, coupling constants in ¹H NMR distinguish equatorial/axial conformers.
  • IR Spectroscopy: Validates carbonyl (C=O, ~1650–1750 cm⁻¹) and carboxylic acid (O-H, ~2500–3300 cm⁻¹) groups.
  • Mass Spectrometry (HRMS): Determines molecular ion ([M+H]⁺) and fragmentation patterns.

Contradictions (e.g., unexpected splitting in NMR) are resolved by:

  • Re-measuring under variable temperatures to assess conformational flexibility.
  • Comparing computational predictions (DFT) with experimental data .

Advanced: How does the compound interact with biological targets, and what methodologies address conflicting bioactivity data?

Answer:
Preliminary studies suggest interactions with enzymes or receptors in inflammatory or cancer pathways (e.g., COX-2, PI3K). Conflicting bioactivity data may arise from:

  • Off-target effects: Use siRNA knockdown or competitive binding assays to confirm specificity.
  • Solubility limitations: Optimize delivery via DMSO/PEG formulations or pro-drug strategies.

Methodological steps:

Target validation via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC).

In vitro assays (IC₅₀ determination) under controlled pH and ionic strength .

Advanced: How can computational modeling predict the compound’s binding affinity, and what are common pitfalls?

Answer:

  • Molecular docking (AutoDock Vina, Schrödinger): Models interactions between the compound’s carbonyl/carboxylic groups and target active sites.
  • MD simulations (GROMACS): Assess stability of ligand-receptor complexes over time.

Pitfalls:

  • Conformational bias: Overreliance on a single cyclohexane chair conformation.
  • Solvent effects: Neglecting explicit water molecules in docking.

Solutions:

  • Use ensemble docking with multiple conformers.
  • Include explicit solvent in MD simulations .

Basic: What safety protocols are essential for handling this compound, and how are storage conditions optimized?

Answer:

  • PPE: Gloves, lab coats, and safety goggles to prevent skin/eye contact.
  • Ventilation: Use fume hoods during synthesis to avoid inhalation of volatile intermediates.
  • Storage: Store at 2–8°C in airtight containers under inert gas to prevent oxidation/hydrolysis.

Refer to SDS guidelines for emergency measures (e.g., eye rinsing with water for 15 minutes if exposed) .

Advanced: How can contradictory solubility data across studies be reconciled for in vivo applications?

Answer:
Discrepancies often stem from:

  • pH-dependent ionization: The carboxylic acid group (pKa ~4–5) increases solubility in alkaline buffers.
  • Co-solvents: Use cyclodextrins or lipid nanoparticles to enhance aqueous solubility.

Methodology:

Measure solubility in PBS (pH 7.4), DMSO, and ethanol.

Perform phase solubility studies with β-cyclodextrin derivatives.

Validate via HPLC-UV to quantify dissolved fractions .

Basic: What chromatographic methods are effective for purity analysis, and how are co-eluting impurities addressed?

Answer:

  • HPLC: Use C18 columns with acetonitrile/water (0.1% TFA) gradients. Monitor at 210–254 nm for carbonyl absorption.
  • TLC: Silica gel plates with ethyl acetate/hexane (1:1) and UV/iodine staining.

For co-eluting impurities:

  • Optimize gradient elution (e.g., 5–95% acetonitrile over 30 minutes).
  • Employ orthogonal methods (e.g., reverse-phase vs. ion-exchange HPLC) .

Advanced: What strategies resolve discrepancies in reported melting points due to polymorphism?

Answer:
Polymorphism is common in cyclohexane derivatives. To address this:

DSC/TGA: Characterize thermal behavior and identify polymorphic transitions.

Recrystallization screening: Test solvents (ethanol, acetone) to isolate stable forms.

PXRD: Compare diffraction patterns with literature data.

Report melting ranges (e.g., 185–186.5°C) rather than single values to account for variability .

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